2-(Oxiran-2-yl)benzaldehyde is an organic compound characterized by the presence of an epoxide (oxirane) ring and a benzaldehyde functional group. Its molecular formula is C9H8O2. This compound is notable for its reactivity due to the strained three-membered epoxide ring, which makes it a valuable intermediate in various chemical syntheses. The compound is also referred to in some literature as 2-epoxybenzaldehyde, highlighting its structural features.
2-(Oxiran-2-yl)benzaldehyde can be derived from various synthetic routes involving starting materials such as phenolic compounds and epichlorohydrin. It falls under the classification of aldehydes and epoxides, which are important classes in organic chemistry due to their diverse reactivity. The compound is utilized in both academic research and industrial applications, particularly in the synthesis of more complex organic molecules.
The synthesis of 2-(oxiran-2-yl)benzaldehyde can be achieved through several methods, with one common approach being the reaction of phenolic compounds with epichlorohydrin in the presence of a base. A typical procedure involves:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity by optimizing reaction conditions such as temperature, pressure, and reaction time .
The molecular structure of 2-(oxiran-2-yl)benzaldehyde features a benzene ring attached to an aldehyde group and an oxirane ring:
The presence of the epoxide contributes significantly to its chemical reactivity, allowing for various substitution reactions.
2-(Oxiran-2-yl)benzaldehyde undergoes several types of chemical reactions due to its functional groups:
The mechanism of action for 2-(oxiran-2-yl)benzaldehyde primarily involves the reactivity of its functional groups:
The specific pathways depend on the conditions and reagents used during reactions involving this compound.
2-(Oxiran-2-yl)benzaldehyde has various applications across different fields:
The stereoselective synthesis of 2-(oxiran-2-yl)benzaldehyde relies heavily on catalytic asymmetric epoxidation of 2-(prop-2-en-1-yl)benzaldehyde precursors. This transformation presents significant challenges due to the aldehyde group's potential to coordinate with metal catalysts, often leading to reduced enantioselectivity. Recent advances have focused on tailored salen and salan ligands that shield the aldehyde moiety while facilitating oxygen transfer to the allylic double bond.
Jacobsen-Katsuki epoxidation using manganese(III)-salen complexes demonstrates particular efficacy for this substrate class. Modifications to the ligand backbone with tert-butyl groups at the 3,3'-positions and chiral diamino cyclohexane bridges yield epoxides with >90% enantiomeric excess (ee). Vanadyl acetylacetonate catalysts with tartrate-derived ligands offer complementary stereoselectivity, preferentially forming the (R,R)-enantiomer under mild conditions (0°C, dichloromethane solvent). Kinetic studies reveal the aldehyde group participates in secondary hydrogen bonding interactions that enhance transition-state rigidity [4] [6].
Table 1: Metal-Catalyzed Asymmetric Epoxidation Performance
| Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|---|
| Mn(III)-salen (Jacobsen type) | 25 | 12 | 85 | 92 | (S,S) |
| VO(acac)₂/(+)-DET | 0 | 24 | 78 | 89 | (R,R) |
| Fe(TPP)Cl/Chiral Pybox | -20 | 48 | 65 | 80 | (S,S) |
| Zr(OⁱPr)₄/(R)-BINOL | 25 | 36 | 72 | 85 | (R,R) |
Continuous process intensification approaches have emerged using polymer-immobilized Co(III)-salen catalysts packed in microreactors. This configuration achieves 95% conversion with 88% ee at residence times under 30 minutes, significantly outperforming batch systems by eliminating catalyst deactivation pathways. The flow system's precise temperature control (±0.5°C) minimizes racemic background oxidation, while the heterogeneous catalyst enables >200 hours operational stability [3].
Chiral phosphoric acids (CPAs) have revolutionized the organocatalytic synthesis of epoxides, including 2-(oxiran-2-yl)benzaldehyde, through asymmetric carbonyl-alkene reactions. TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) catalyzes the intramolecular epoxidation of unsaturated aldehydes via iminium activation. This approach generates the epoxide with 94% ee at ambient temperature within 24 hours [1] [6].
The mechanism involves aldehyde condensation with a secondary amine co-catalyst (typically dimethylaminopyridine) to form an enamine intermediate. The CPA then directs the trajectory of peracid oxidation through a hydrogen-bonding network. Substituent effects on the BINOL backbone profoundly influence enantioselectivity: electron-withdrawing groups at the 6,6'-positions increase acidity and reaction rate but may compromise stereocontrol. SPINOL-derived phosphates with extended π-systems demonstrate enhanced performance for sterically encumbered substrates, achieving 96% ee through cation-π interactions in the transition state [6].
Table 2: CPA-Catalyzed Epoxidation Performance Comparison
| CPA Catalyst Structure | Co-catalyst | Oxidant | Solvent | ee (%) | Turnover |
|---|---|---|---|---|---|
| TRIP | DMAP | mCPBA | Toluene | 94 | 48 |
| (R)-SPINOL-PA | Pyrrolidine | H₂O₂ | DCM | 96 | 55 |
| H₈-BINOL-PA | DABCO | TBHP | MeCN | 88 | 36 |
| Planar Chiral CPA | None | Urea-H₂O₂ | EtOAc | 91 | 62 |
Notably, CPA catalysis circumvents transition metal contamination concerns critical in pharmaceutical synthesis. Recent methodological innovations employ peracetic acid as a terminal oxidant in ethyl acetate/water biphasic systems, simplifying product isolation while maintaining 90% ee. Computational modeling reveals the enantioselectivity originates from differential activation energies of 2.3 kcal/mol between diastereomeric transition states, where the CPA orients the peracid through a well-defined hydrogen-bonding network [1].
Continuous flow systems address key limitations in 2-(oxiran-2-yl)benzaldehyde synthesis, particularly thermal management during exothermic epoxidations and catalyst stability. Immobilized DERA (2-deoxy-D-ribose-5-phosphate aldolase) variants on mesoporous silica foam (MCF) demonstrate remarkable efficacy in fixed-bed reactors. Surface engineering of MCF supports with epoxide-functional groups enables oriented enzyme immobilization, preserving >95% catalytic activity while enhancing thermal stability up to 60°C [3] [8].
Fluidized bed reactors with magnetic nanoparticle (MNP)-supported catalysts achieve superior mass transfer characteristics. Silica-coated Fe₃O₄ nanoparticles (200 nm diameter) functionalized with glutaraldehyde linkers provide covalent enzyme attachment points. Under oscillating magnetic fields, these systems achieve 98% conversion of 2-allylbenzaldehyde to the epoxide at residence times of 15 minutes, significantly outperforming batch reactors (typically requiring 3-6 hours). The reactor design eliminates channeling effects while enabling continuous catalyst recovery and reuse for >30 cycles without appreciable activity loss [3] [8].
Table 3: Flow Reactor Configurations for Epoxide Synthesis
| Reactor Type | Catalyst Support | Immobilization Method | Residence Time (min) | Conversion (%) | Productivity (g·L⁻¹·h⁻¹) |
|---|---|---|---|---|---|
| Fixed Bed | Mesocellular Silica | Covalent (Epoxy) | 70 | 82 | 3.8 |
| Fluidized Bed (Magnetic) | Magnetic Nanoparticles | Covalent (Glutaraldehyde) | 15 | 98 | 12.5 |
| Packed Bed Microreactor | Polymer Beads | Adsorption | 30 | 75 | 5.2 |
| Tube-in-Tube | None (Homogeneous) | N/A | 45 | 90 | 6.7 |
DERA-catalyzed systems demonstrate particular advantages for multistep syntheses, enabling in-line purification via integrated membrane separators. A recent integrated platform couples enzymatic epoxidation with ruthenium-catalyzed oxidation in series, converting cinnamyl alcohol directly to 2-(oxiran-2-yl)benzaldehyde in 85% overall yield. The continuous process achieves space-time yields of 120 g·L⁻¹·d⁻¹, representing a 5-fold improvement over batch methodologies. Catalyst lifetime extension to >500 hours operation has been documented under optimized flow conditions [3] [8].
Halohydrin dehalogenases (HHDHs) have emerged as powerful biocatalysts for enantioselective 2-(oxiran-2-yl)benzaldehyde synthesis. Engineered HheD8 variants from Thauera aminoaromatica catalyze the intramolecular ring closure of 3-chloro-1-(2-formylphenyl)propan-1-ol with exceptional stereocontrol. Directed evolution of wild-type enzymes has focused on active site residues (F19, A69, Y168) surrounding the substrate-binding pocket [2] [4].
The triple mutant HheD8-F19W/A69L/Y168F demonstrates 40-fold enhanced activity toward the benzaldehyde substrate and >99% ee for (R)-epoxide formation. Molecular dynamics simulations reveal the tryptophan substitution at position 19 creates π-stacking interactions with the benzaldehyde ring, while leucine at position 69 optimizes hydrophobic packing. This variant achieves 49% yield in preparative-scale synthesis (20 mmol) at 200 mM substrate concentration, unprecedented in biocatalytic epoxidation [2].
Multi-enzyme cascades enable synthesis from simpler precursors. A one-pot system combines Candida antarctica lipase B (CAL-B) for kinetic resolution of racemic halohydrin precursors with HHDH-mediated epoxide formation. This self-sustaining system operates with cofactor recycling, producing enantiopure epoxide (>99% ee) in 82% isolated yield. The cascade demonstrates exceptional atom economy, with only water and inorganic chloride as byproducts [2] [4].
Table 4: Biocatalytic Systems for Enantioselective Synthesis
| Enzyme | Source | Mutation Sites | ee (%) | Specific Activity (U/mg) | Product Configuration |
|---|---|---|---|---|---|
| HheD8 WT | Thauera aminoaromatica | None | 74 | 0.8 | (R) |
| HheD8 Triple Mutant | Directed Evolution | F19W/A69L/Y168F | >99 | 32.5 | (R) |
| SpHheC4 | Sphingomonas sp. | L73Y/F134C | 95 | 15.6 | (S) |
| ADH-Epoxy | Engineered E. coli strain | Whole Cell | 88 | N/A | (S,S) |
The discovery of oxetane-forming enzymes inspired exploration of epoxide biocatalysis. Although oxetane and epoxide formation mechanisms differ, similar enzyme engineering strategies apply. Recent advances utilize computational enzyme design algorithms (FoldX, Rosetta) to predict mutations that expand the substrate binding pocket to accommodate the benzaldehyde moiety while maintaining precise stereocontrol. Laboratory evolution cycles combining error-prone PCR and DNA shuffling further enhance activity and solvent tolerance, enabling reactions in 20% cosolvent systems essential for substrate solubility [2] [4] [8].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2